molecular formula C9H13NO2S B3051052 2-Pentylthiazole-5-carboxylic acid CAS No. 30709-71-8

2-Pentylthiazole-5-carboxylic acid

Cat. No.: B3051052
CAS No.: 30709-71-8
M. Wt: 199.27 g/mol
InChI Key: JUAWFSIKJVERBY-UHFFFAOYSA-N
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Description

2-Pentylthiazole-5-carboxylic acid is an organic compound with the molecular formula C9H13NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to inhibit xanthine oxidase , an enzyme involved in purine metabolism .

Mode of Action

Thiazole derivatives have been shown to block the catalytic active site of xanthine oxidase, preventing the substrate from binding . This suggests that 2-Pentyl-1,3-thiazole-5-carboxylic acid may interact with its targets in a similar manner.

Biochemical Pathways

This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid . Therefore, the inhibition of this enzyme could potentially affect purine metabolism.

Pharmacokinetics

Thiazole compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

The inhibition of xanthine oxidase by thiazole derivatives could potentially lead to a decrease in uric acid production , which could have implications for conditions such as gout and oxidative damage to tissues .

Action Environment

It is known that thiazole compounds are stable at room temperature but can decompose under high temperature and acidic conditions . This suggests that the action of 2-Pentyl-1,3-thiazole-5-carboxylic acid may also be influenced by environmental factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pentylamine with α-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the thiazole ring .

Scientific Research Applications

2-Pentylthiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of specialty chemicals, agrochemicals, and as a flavoring agent in the food industry.

Comparison with Similar Compounds

    Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.

    Sulfathiazole: An antimicrobial drug that shares the thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring

Uniqueness: 2-Pentylthiazole-5-carboxylic acid is unique due to its specific pentyl substitution and carboxylic acid functional group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other thiazole derivatives .

Properties

IUPAC Name

2-pentyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-6-7(13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWFSIKJVERBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601008
Record name 2-Pentyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30709-71-8
Record name 2-Pentyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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